(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-12-8-18-5-3-14(12)22-11-4-6-20(9-11)16(21)13-7-15(23-19-13)10-1-2-10/h3,5,7-8,10-11H,1-2,4,6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVUQYOAMFAGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)OC4=C(C=NC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of several functional groups, including a chloropyridine moiety, a pyrrolidine ring, and an isoxazole unit. These components contribute to its reactivity and ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 419.9 g/mol |
| CAS Number | 2034314-65-1 |
The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chloropyridine group suggests potential interactions with G-protein coupled receptors (GPCRs), while the isoxazole moiety may be involved in inhibiting key metabolic pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic processes.
- Receptor Modulation : It could modulate the activity of GPCRs, influencing signal transduction pathways.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could lead to alterations in gene expression.
Antimicrobial Activity
Research indicates that compounds similar to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone exhibit significant antimicrobial properties. A study on isoxaflutole derivatives highlighted their effectiveness against various bacterial strains, suggesting that modifications to the isoxazole ring can enhance antimicrobial activity .
Herbicidal Properties
Isoxaflutole, a related compound, functions as a herbicide by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), leading to the bleaching of susceptible plants . This mechanism provides insights into how derivatives like (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone may also exhibit herbicidal activity through similar pathways.
Case Studies and Research Findings
Several studies have evaluated the biological effects of compounds related to (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone:
- Study on Isoxaflutole Derivatives :
- Antimicrobial Evaluation :
Q & A
Q. What are the critical steps and optimization strategies for synthesizing (3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone?
- Methodological Answer : Synthesis involves multi-step coupling reactions. Key steps include:
- Formation of pyrrolidine intermediate : React 3-chloropyridin-4-ol with a base (e.g., NaH) to generate the alkoxide, followed by nucleophilic substitution with pyrrolidine .
- Cyclopropane-isoxazole coupling : Use Pd-catalyzed cross-coupling or acid-mediated condensation to attach the 5-cyclopropylisoxazole moiety .
- Methanone bridge formation : Employ carbodiimide coupling agents (e.g., DCC) to link the intermediates under inert conditions .
Optimization : Prolonged reflux (25–30 hours) in xylene improves yield, while purification via recrystallization (methanol) ensures >95% purity . Microwave-assisted synthesis reduces reaction time by 40% compared to traditional methods .
Q. How should researchers purify and characterize this compound to validate its structural integrity?
- Methodological Answer :
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization in methanol . For trace impurities, preparative HPLC with a C18 column is recommended .
- Characterization :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine N-oxide vs. pyridinyl ether) .
- HPLC-MS : Quantify purity (>98%) and detect isotopic patterns (Cl atom) .
- FTIR : Verify carbonyl (C=O, ~1700 cm⁻¹) and isoxazole ring vibrations .
Table 1 : Analytical Techniques and Detection Limits
| Technique | Purpose | Detection Limit |
|---|---|---|
| HPLC-MS | Purity | 0.1% impurities |
| ¹H NMR | Structural confirmation | 1 mol% |
| FTIR | Functional groups | 5 µg sample |
Q. What experimental conditions are necessary to assess the compound’s stability in storage and biological assays?
- Methodological Answer :
- Storage : Store at –20°C under argon to prevent oxidation of the pyrrolidine ring .
- Stability testing :
- Thermal stability : Incubate at 25°C, 37°C, and 50°C for 48 hours; monitor degradation via HPLC .
- Photostability : Expose to UV light (254 nm) for 24 hours; assess by NMR for radical-mediated decomposition .
- Biological assay stability : Use phosphate buffer (pH 7.4) with 1% DMSO; avoid prolonged exposure to aqueous media (>24 hours) .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., IC₅₀ variability) be resolved?
- Methodological Answer :
- Dose-response refinement : Test across a 10-log concentration range (1 nM–100 µM) in triplicate to account for assay noise .
- Target selectivity panels : Screen against related kinases or receptors to rule off-target effects (e.g., compare with pyrazole derivatives in ).
- Metabolic interference : Pre-treat cell lines with CYP450 inhibitors (e.g., ketoconazole) to assess if metabolites contribute to activity discrepancies .
Q. What mechanistic approaches elucidate its interaction with biological targets (e.g., enzyme inhibition)?
- Methodological Answer :
- Kinetic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) for target enzymes .
- Mutagenesis mapping : Introduce point mutations in the target protein’s active site (e.g., pyridinyl-binding pocket) to identify critical residues .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
Q. How can computational modeling predict its environmental fate or metabolite formation?
- Methodological Answer :
- QSAR modeling : Use PubChem descriptors (e.g., topological polar surface area, logP) to predict biodegradability and bioaccumulation potential .
- Molecular docking : Simulate binding to environmental receptors (e.g., soil organic matter) using AutoDock Vina with force-field optimization .
- Metabolite prediction : Apply software like Meteor (Lhasa Ltd.) to generate phase I/II metabolites, prioritizing chloropyridine hydroxylation and isoxazole ring cleavage pathways .
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